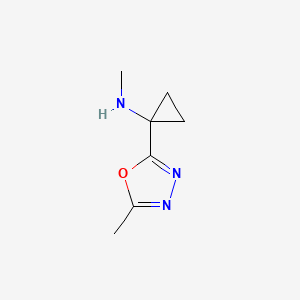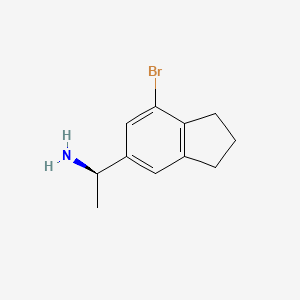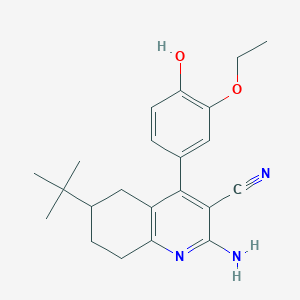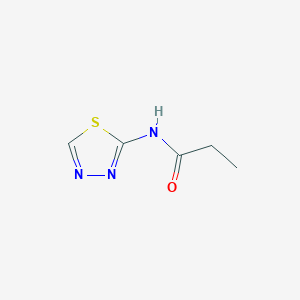![molecular formula C11H14BrN3 B12994678 8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)
8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a tert-butyl group in its structure makes it a unique and valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the bromination of 2-(tert-butyl)imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or metal-free oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce oxides.
Applications De Recherche Scientifique
8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2-(tert-butyl)imidazo[1,2-a]pyridine
- 8-Bromoimidazo[1,2-a]pyridine
- 2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine
Comparison: 8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine is unique due to the presence of both the bromine atom and the tert-butyl group. This combination enhances its reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups.
Propriétés
Formule moléculaire |
C11H14BrN3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
8-bromo-2-tert-butylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C11H14BrN3/c1-11(2,3)9-6-15-5-7(13)4-8(12)10(15)14-9/h4-6H,13H2,1-3H3 |
Clé InChI |
YMDAVSJRZMRQAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN2C=C(C=C(C2=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B12994601.png)


![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)

![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)


![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)


![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
